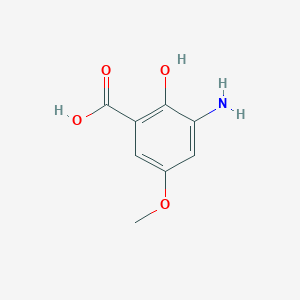

3-Amino-2-hydroxy-5-methoxybenzoic acid

Description

Contextualization of Substituted Benzoic Acids in Organic and Medicinal Chemistry

Substituted benzoic acids are fundamental scaffolds in the fields of organic and medicinal chemistry. acs.orgacs.org The aromatic ring and the carboxylic acid group provide a robust framework that can be readily modified to tune the molecule's physicochemical properties and biological activity. numberanalytics.com The nature and position of substituents on the benzene (B151609) ring drastically influence acidity, reactivity, and interactions with biological targets. oup.com For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid, while bulky groups can introduce steric hindrance that affects reaction rates and molecular recognition. oup.comwikipedia.org In medicinal chemistry, the benzoic acid motif is present in numerous therapeutic agents, where the carboxylic acid group often serves as a key binding element to biological receptors. acs.orgnih.gov

Significance of Functionalized Aromatic Carboxylic Acids in Modern Chemical Synthesis

Functionalized aromatic carboxylic acids are indispensable building blocks in modern chemical synthesis. researchgate.netnumberanalytics.com Their inherent reactivity allows for a wide array of chemical transformations. The carboxyl group can be converted into esters, amides, and acid halides, or it can be removed through decarboxylation, providing a versatile handle for constructing more complex molecular architectures. numberanalytics.comwikipedia.org Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. numberanalytics.com The development of novel catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H functionalization reactions, has further expanded the synthetic utility of these compounds, enabling the creation of diverse and structurally complex molecules from simple aromatic acid precursors. researchgate.netresearchgate.net

Overview of Research Trajectories for Complex Benzoic Acid Analogues

Current research on complex benzoic acid analogues is focused on several key areas. A major trajectory involves the design and synthesis of novel analogues with tailored electronic and steric properties for applications in materials science and as ligands for catalysis. There is also a significant drive towards developing more efficient and sustainable synthetic methodologies for their preparation. numberanalytics.com In medicinal chemistry, a prominent research direction is the exploration of these analogues as inhibitors of specific enzymes or as modulators of protein-protein interactions. acs.orgnih.gov The synthesis of isotopically labeled analogues is also crucial for mechanistic studies and as tracers in various biological assays. The continuous exploration of new substitution patterns and functional group combinations on the benzoic acid core promises to yield compounds with novel properties and applications.

Chemical and Physical Properties of 3-Amino-2-hydroxy-5-methoxybenzoic acid

While specific experimental data for 3-Amino-2-hydroxy-5-methoxybenzoic acid is not widely available in public literature, its properties can be inferred from related structures and general chemical principles. The compound consists of a benzene ring substituted with a carboxylic acid, an amino group, a hydroxyl group, and a methoxy (B1213986) group.

Table 1: Chemical Identifiers for Related Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-5-hydroxybenzoic acid | 394-31-0 | C₇H₇NO₃ | 153.14 |

| 3-Amino-5-hydroxybenzoic acid | 127115-45-1 | C₇H₇NO₃ | 153.14 |

| 2-Amino-5-methoxybenzoic acid | 6705-03-9 | C₈H₉NO₃ | 167.16 |

| 3-Amino-5-methoxybenzoic acid | 74165-74-5 | C₈H₉NO₃ | 167.16 |

| 3-Amino-2-hydroxy-5-sulfobenzoic acid | 6201-86-1 | C₇H₇NO₆S | 233.21 |

Spectroscopic Data Analysis

Spectroscopic data is essential for the structural elucidation and characterization of organic compounds. For 3-Amino-2-hydroxy-5-methoxybenzoic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide definitive structural information.

A related compound, 2-amino-5-methoxybenzoic acid, shows characteristic signals in its ¹H NMR spectrum (400 MHz, DMSO-d6): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), and 3.60 (s, 3H). The mass spectrum (LCMS) shows a molecular ion peak at m/z = 168.1 (M+1). This data provides a reference for what could be expected for the title compound, with adjustments for the different substituent positions.

Synthesis and Reactivity

The synthesis of polysubstituted benzoic acids often involves multi-step sequences. A plausible synthetic route to 3-Amino-2-hydroxy-5-methoxybenzoic acid could start from a commercially available substituted phenol (B47542) or anisole, followed by nitration, reduction of the nitro group to an amine, and carboxylation. For instance, the synthesis of 2-amino-5-methoxybenzoic acid has been achieved through the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid. chemicalbook.com

The reactivity of 3-Amino-2-hydroxy-5-methoxybenzoic acid is governed by its multiple functional groups. The carboxylic acid can undergo esterification and amidation. The amino group can be diazotized and converted to a variety of other functional groups. The electron-rich aromatic ring, activated by the amino and hydroxyl groups, is susceptible to further electrophilic substitution.

Research Applications

Substituted aminohydroxybenzoic acids are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. chemicalbook.comdyestuffintermediates.com For example, 2-Amino-5-methoxybenzoic acid is used in the synthesis of quinazolinone derivatives, which have been investigated as histamine (B1213489) H3 receptor inverse agonists. chemicalbook.com It is also a precursor for Alogliptin, a dipeptidyl peptidase IV inhibitor. chemicalbook.com The structural motifs present in 3-Amino-2-hydroxy-5-methoxybenzoic acid suggest its potential as a scaffold for the development of new biologically active compounds or as a building block in materials science. For instance, 3-Amino-2-hydroxy-5-sulfobenzoic acid is used as an intermediate for dyes. dyestuffintermediates.com

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

3-amino-2-hydroxy-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H9NO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,9H2,1H3,(H,11,12) |

InChI Key |

YGPYPONFFWQDKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)N)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Amino 2 Hydroxy 5 Methoxybenzoic Acid and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-Amino-2-hydroxy-5-methoxybenzoic acid reveals several possible disconnection pathways. The primary disconnections involve the carbon-heteroatom bonds of the three functional groups attached to the aromatic ring: the amino, hydroxyl, and methoxy (B1213986) groups.

Disconnection of the C-N bond (Amine): This leads back to a 2-hydroxy-5-methoxybenzoic acid precursor. The amino group can be introduced via a late-stage amination or, more classically, through the reduction of a nitro group. This suggests a 2-hydroxy-5-methoxy-3-nitrobenzoic acid intermediate.

Disconnection of the C-O bond (Hydroxyl): This points to a 3-amino-5-methoxybenzoic acid precursor. The ortho-hydroxyl group can be installed via a directed ortho-hydroxylation, where the carboxylic acid group directs the incoming hydroxyl group.

Disconnection of the C-O bond (Methoxy): This suggests a 3-amino-2,5-dihydroxybenzoic acid precursor. The methoxy group is typically installed by the selective methylation of a hydroxyl group.

Considering the directing effects of the substituents, a plausible forward strategy involves starting with a commercially available or easily synthesized methoxybenzoic or hydroxybenzoic acid derivative. The functional groups can then be installed sequentially, taking advantage of their activating/deactivating and ortho-, meta-, or para-directing properties to control the regiochemistry of each step. A common approach involves nitration, followed by reduction to install the amino group, and hydroxylation to install the ortho-hydroxyl group.

Precursor Identification and Sourcing for Benzoic Acid Core Synthesis

The selection of an appropriate starting material is crucial for an efficient synthesis. Based on the retrosynthetic analysis, several precursors can be considered. The ideal precursor is readily available and possesses one or more of the desired functional groups, simplifying the subsequent synthetic sequence.

| Precursor | CAS Number | Key Features |

| 3-Hydroxy-5-methoxybenzoic acid | 5849-49-0 | Contains the hydroxyl and methoxy groups in the correct relative positions (meta). Requires introduction of the amino group at C3 and hydroxylation at C2. |

| 3-Amino-5-methoxybenzoic acid | 74165-74-5 | Contains the amino and methoxy groups. sigmaaldrich.comsigmaaldrich.com Requires ortho-hydroxylation at the C2 position. |

| 5-Methoxysalicylic acid (5-Methoxy-2-hydroxybenzoic acid) | 2612-02-4 | Contains the ortho-hydroxyl and the methoxy group. Requires the introduction of the amino group at the C3 position. |

| 3,5-Dihydroxybenzoic acid | 99-10-5 | A versatile starting point requiring selective methylation of one hydroxyl group and the introduction of the amino and second hydroxyl groups. |

| 3-Methoxybenzoic acid | 586-38-9 | Requires the introduction of both the amino and hydroxyl groups. A synthesis from 3-hydroxybenzoic acid has been reported. rasayanjournal.co.in |

The choice among these precursors depends on the planned synthetic route and the challenges associated with the regioselective introduction of the remaining functional groups. For instance, starting with 5-Methoxysalicylic acid simplifies the ortho-hydroxylation step but requires a regioselective amination at the C3 position, navigating the directing effects of the existing -OH, -OCH3, and -COOH groups.

Selective Introduction of Amino Functionalities

The introduction of an amino group onto the benzoic acid core can be achieved through several methods, with the most common being the nitration-reduction sequence. Direct amination techniques are also emerging as powerful alternatives.

This two-step process is a classic and reliable method for installing an amino group on an aromatic ring.

Nitration: The regioselectivity of electrophilic nitration is governed by the electronic effects of the substituents already present on the ring. For a precursor like 5-Methoxysalicylic acid, the hydroxyl and methoxy groups are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The position of nitration will be a result of the combined influence of these groups. For example, the nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate with nitric acid in acetic acid yields the 2-nitro derivative, demonstrating the directing power of the alkoxy groups. mdpi.com

Reduction: The resulting nitro group is then reduced to an amino group. This transformation can be achieved using various reducing agents. A widely used method is catalytic hydrogenation, for instance, using Palladium on carbon (Pd/C) with a hydrogen source. A patent describes the reduction of 5-Methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid in 98% yield using Pd/C and a hydrogen balloon in THF. Another effective method involves the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, which is used to synthesize 3-Amino-4-hydroxybenzoic acid from its nitro precursor. chemicalbook.com

Table of Reduction Methods for Nitrobenzoic Acids

| Reagents | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | 5-Methoxy-2-nitrobenzoic acid | 2-Amino-5-methoxybenzoic acid | 98% | |

| Fe, NH₄Cl | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | 91.5% | mdpi.com |

Modern synthetic chemistry offers methods for the direct C-H amination of arenes, which can provide more efficient routes by avoiding the nitration and reduction steps.

Transition Metal-Catalyzed C-H Amination: Iridium-catalyzed reactions have been developed for the ortho-selective C-H amination of benzoic acids. nih.gov These methods often utilize a directing group strategy where the carboxylate group coordinates to the metal center, guiding the C-N bond formation to the ortho position. nih.gov

Metal-Free Amination: A practical method for the ortho-amination of benzoic acids has been reported that proceeds through the rearrangement of acyl O-hydroxylamines. rsc.org This reaction is promoted by trifluoroacetic acid and can be enhanced by an iron catalyst, offering a mild and direct route to unprotected ortho-amino benzoic acids. rsc.org

Ortho-Hydroxylation and Regioselective Functionalization

The introduction of a hydroxyl group specifically at the C2 position (ortho to the carboxylic acid) is a key challenge. The carboxylate group is an excellent directing group for this transformation.

Several catalytic systems have been developed for the ortho-hydroxylation of benzoic acids:

Iron-Catalyzed Hydroxylation: Iron complexes in the presence of hydrogen peroxide (H₂O₂) have been shown to effectively hydroxylate benzoic acids at the ortho position under mild conditions. nih.govrsc.orgrsc.org The reaction proceeds via the coordination of the benzoic acid to the iron center, which facilitates the regioselective hydroxylation. nih.gov The electronic properties of substituents on the benzoic acid can influence the reaction outcome; for instance, 3-substituted benzoic acids are preferentially ortho-hydroxylated. nih.gov

Palladium-Catalyzed Hydroxylation: Palladium(II) catalysts have also been employed for the ortho-C-H hydroxylation of benzoic acid derivatives using molecular oxygen as the oxidant. researchgate.net

Table of Ortho-Hydroxylation Methods for Benzoic Acids

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Fe(II)(BPMEN)(CH₃CN)₂₂ | H₂O₂ | Good yield under mild conditions; forms a chelating salicylate (B1505791) complex. | nih.govrsc.org |

Another powerful strategy for regioselective functionalization is ortholithiation , where a strong lithium amide base like lithium tetramethylpiperidide (LTMP) is used to deprotonate the position ortho to the directing group (carboxylate). acs.orgnih.gov The resulting aryllithium species can then be quenched with an electrophilic oxygen source to install the hydroxyl group.

Ethereal Methoxy Group Installation

The methoxy group is typically introduced by the methylation of a corresponding hydroxyl group, a reaction known as O-methylation. This is commonly achieved through the Williamson ether synthesis, using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base.

When synthesizing 3-Amino-2-hydroxy-5-methoxybenzoic acid from a precursor like 3-amino-2,5-dihydroxybenzoic acid, selective methylation of the hydroxyl group at C5 is required. The difference in acidity and steric environment between the two hydroxyl groups can potentially be exploited for regioselective methylation.

A general strategy to install a methoxy group onto a hydroxybenzoic acid involves a three-step sequence to protect the carboxylic acid from side reactions: rasayanjournal.co.in

Esterification: The carboxylic acid is first converted to an ester (e.g., a methyl ester) to protect it.

Etherification: The phenolic hydroxyl group is then methylated using a methylating agent and a base (e.g., K₂CO₃).

Hydrolysis: The ester is hydrolyzed back to the carboxylic acid to yield the desired methoxybenzoic acid.

This sequence was used in the synthesis of 3-methoxybenzoic acid from 3-hydroxybenzoic acid and is applicable to more complex substrates. rasayanjournal.co.in The methoxy group itself is an electron-donating group through resonance (+R effect) but electron-withdrawing through induction (-I effect), which influences the reactivity of the aromatic ring in subsequent functionalization steps. stackexchange.com

Carboxylic Acid Group Formation and Derivatization

The carboxylic acid moiety is a cornerstone of the target molecule's structure. Its formation can be achieved through various methods, including the oxidation of primary alcohols or aldehydes. chemguide.co.uk For aromatic compounds, the oxidation of an alkyl side-chain on a benzene (B151609) ring, such as in methylbenzene, using a strong oxidizing agent like hot alkaline potassium permanganate (B83412) (KMnO₄) followed by acidification, is a common route to produce the corresponding benzoic acid. savemyexams.com Another approach involves the hydrolysis of nitriles or amides under acidic or basic conditions. wikipedia.org For instance, benzonitrile (B105546) and benzamide (B126) can be hydrolyzed to benzoic acid. wikipedia.org Additionally, the carboxylation of a Grignard reagent, such as phenylmagnesium bromide, provides a pathway to benzoic acid. wikipedia.org

Multistep Reaction Sequence Design and Optimization

The synthesis of a multifunctional molecule like 3-Amino-2-hydroxy-5-methoxybenzoic acid necessitates a well-designed and optimized multistep reaction sequence. This involves the strategic application of various reactions to introduce and manipulate the required functional groups on the benzene ring.

Esterification Reactions in Benzoic Acid Synthesis

Esterification is a crucial reaction for both protecting the carboxylic acid group and for creating derivatives. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic method. tcu.eduyoutube.comiajpr.com The equilibrium of this reaction can be shifted towards the product ester by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu Various catalysts, including solid acids like zirconium/titanium-based catalysts and deep eutectic solvents, have been explored to improve the efficiency and environmental friendliness of esterification processes. mdpi.comdergipark.org.tr

Table 1: Catalysts and Conditions for Esterification of Benzoic Acid

| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Source |

| Zirconium-Titanium Solid Acid | Methanol (B129727) | Reflux | High | mdpi.com |

| Deep Eutectic Solvent | Ethanol | 75 | 88.3 | dergipark.org.tr |

| Deep Eutectic Solvent | Butanol | 75 | 87.8 | dergipark.org.tr |

| Deep Eutectic Solvent | Hexanol | 75 | 67.5 | dergipark.org.tr |

| Sulfuric Acid | Methanol | Reflux | - | tcu.eduyoutube.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Acylation Reactions for Amide Formation

Amide bond formation is another key derivatization of the carboxylic acid group. Direct condensation of carboxylic acids with amines can be achieved, though it often requires high temperatures. youtube.com To facilitate this reaction under milder conditions, various coupling reagents and catalysts are employed. highfine.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov Boron-based reagents, such as boronic acids and borate (B1201080) esters, have emerged as effective catalysts for direct amidation. acs.org Other methods involve the use of triphenylphosphine (B44618) oxide or titanium tetrachloride (TiCl₄) to mediate the condensation. nih.govorganic-chemistry.org

Diazotization and Hydrolysis Reactions

Diazotization is a pivotal reaction for introducing a hydroxyl group onto an aromatic ring, starting from a primary aromatic amine. byjus.com This process involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org These salts are versatile intermediates. organic-chemistry.org For the synthesis of a hydroxyl group, the diazonium salt is subsequently hydrolyzed by heating in an aqueous acidic solution. scirp.orgyoutube.com This method allows for the conversion of an amino group to a hydroxyl group, a key step in synthesizing hydroxybenzoic acids from their amino precursors. youtube.comscirp.org For example, 4-aminobenzoic acid (PABA) can be converted to 4-hydroxybenzoic acid through this process. youtube.com

Methylation Reactions

The introduction of a methoxy group onto the aromatic ring is typically achieved through a methylation reaction. In the context of a hydroxybenzoic acid, the phenolic hydroxyl group is more nucleophilic than the carboxylic acid proton and can be selectively methylated. A common method involves using a methylating agent like dimethyl sulfate (Me₂SO₄) in the presence of a base such as sodium hydroxide (B78521) (NaOH). reddit.com The base deprotonates the phenol (B47542), forming a phenoxide ion which then acts as a nucleophile to attack the methylating agent. youtube.com This selective methylation is crucial for synthesizing methoxy-substituted benzoic acids.

Protection-Deprotection Strategies for Selective Functionalization

In the synthesis of complex molecules with multiple reactive functional groups, protecting groups are indispensable tools. organic-chemistry.org They temporarily mask a reactive group to prevent it from participating in a chemical reaction, allowing for selective transformations at other sites in the molecule. jocpr.com For a molecule like 3-Amino-2-hydroxy-5-methoxybenzoic acid, protecting groups for the amino, hydroxyl, and carboxylic acid functionalities might be necessary.

For hydroxyl groups, common protecting groups include benzyl (B1604629) (Bn) ethers and silyl (B83357) ethers. libretexts.org Amino groups are often protected as carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). organic-chemistry.org Carboxylic acids can be protected as esters, for example, methyl or benzyl esters, which can be later hydrolyzed to regenerate the carboxylic acid. libretexts.org The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. organic-chemistry.org An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection and functionalization of specific sites in a complex molecule. organic-chemistry.org

Table 2: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Source |

| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis | libretexts.org |

| Hydroxyl | Silyl ether | TMS, TBDMS | Acid or fluoride (B91410) ion | libretexts.org |

| Amino | tert-Butoxycarbonyl | Boc | Acid | organic-chemistry.org |

| Amino | Carboxybenzyl | Cbz | Hydrogenolysis | organic-chemistry.org |

| Carboxylic Acid | Methyl ester | - | Acid or base | libretexts.org |

| Carboxylic Acid | Benzyl ester | - | Hydrogenolysis | libretexts.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Green Chemistry Principles in Aminohydroxybenzoic Acid Synthesis

The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of valuable chemical compounds, including aminohydroxybenzoic acids and their analogues. rsc.org The core goal of green chemistry is to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. sigmaaldrich.com This involves a focus on alternative, environmentally benign reaction media, increased reaction efficiency, and lower energy consumption. sigmaaldrich.com For the synthesis of aminohydroxybenzoic acids, this translates into a shift away from traditional methods that often rely on petroleum-derived precursors, high temperatures, high pressures, and toxic catalysts. nih.govmdpi.com

The application of green chemistry is guided by twelve core principles developed by Paul Anastas and John Warner. sigmaaldrich.com These principles are increasingly being harnessed to devise sustainable routes for producing aminohydroxybenzoic acids. Key strategies include the use of biocatalysis, alternative solvents, energy-efficient reaction conditions, and renewable feedstocks. rsc.orgmdpi.com

Biocatalysis and Microbial Synthesis

A significant advancement in the green synthesis of aminohydroxybenzoic acid analogues is the use of microorganisms and enzymes (biocatalysis). mdpi.com This approach offers several advantages, including mild reaction conditions (ambient temperature and pressure), high selectivity, and the use of renewable starting materials. rsc.orgnih.gov

Researchers have successfully engineered multi-enzyme cascades within host microorganisms like Escherichia coli to produce aminohydroxybenzoic acid derivatives. For instance, a whole-cell biocatalyst system has been developed for the synthesis of 4-hydroxybenzoic acid (4-HBA) from L-tyrosine, a bio-based feedstock. nih.govresearchgate.net This specific system utilizes a cascade of five enzymes to achieve a high conversion rate of over 85% under mild conditions, offering a more environmentally friendly alternative to the conventional Kolbe-Schmitt reaction which requires high temperature and pressure. nih.gov

Similarly, methods are being developed for producing 3-hydroxy-4-aminobenzoic acids by bringing a 4-aminobenzoic acid into contact with a microorganism engineered to produce specific polypeptides with hydroxylase activity. google.com These biocatalytic processes represent a significant step towards sustainable production by replacing harsh chemical reagents with biological systems. mdpi.com

Table 1: Comparison of Traditional vs. Biocatalytic Synthesis for 4-Hydroxybenzoic Acid (4-HBA)

| Feature | Traditional Method (Kolbe-Schmitt) | Biocatalytic Method |

| Starting Material | Petroleum-derived phenol nih.gov | Renewable L-tyrosine nih.gov |

| Catalyst | Toxic catalysts nih.gov | Whole-cell biocatalyst (E. coli) nih.gov |

| Temperature | High (e.g., 140–165 °C) nih.gov | Mild (e.g., 30 °C) researchgate.net |

| Pressure | High pressure nih.gov | Atmospheric pressure |

| Environmental Impact | High energy consumption, use of toxic substances nih.gov | Lower energy consumption, reduced toxicity, use of renewable resources nih.govmdpi.com |

Energy Efficiency and Waste Valorization

Another key principle of green chemistry is the reduction of energy consumption and the utilization of waste materials as starting reagents. A patented method for preparing 2-hydroxy-4-aminobenzoic acid exemplifies this approach. google.com The synthesis is conducted at room temperature, significantly lowering energy demands compared to older methods that required temperatures between 125-230°C. google.com

Crucially, this innovative process utilizes recovered industrial carbon dioxide gas as a raw material. google.com This not only reduces the cost associated with using pure carbon dioxide but also contributes to the comprehensive utilization of industrial waste gas, turning a potential pollutant into a valuable chemical feedstock. google.com The process is characterized by its low cost, simple methodology, high yield, and environmental friendliness. google.com

Safer Solvents and Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. researchgate.net The ideal green solvent is non-toxic, readily available, and recyclable. biotage.com Water is often cited as a highly recommended green solvent. rsc.org While some older synthesis methods for compounds like 4-aminosalicylic acid were conducted in aqueous mediums, they often suffered from low yields. google.com

Modern green approaches focus on optimizing reactions in benign solvents or eliminating them altogether. researchgate.net Solvent-free reactions represent a major goal of green chemistry. rsc.org For example, the synthesis of 1,5-benzodiazepine derivatives has been efficiently catalyzed by p-aminobenzoic acid under solvent-free conditions at room temperature, offering a simple, effective method with high yields and a non-hazardous catalyst. scialert.net The development of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is also an active area of research, as they are found to be substantially less toxic than commonly used solvents like DMF and NMP. biotage.com

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 Hydroxy 5 Methoxybenzoic Acid

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational Mode Assignments and Interpretations

Specific experimental FT-IR and Raman data for 3-Amino-2-hydroxy-5-methoxybenzoic acid are not available in the reviewed literature. A theoretical analysis based on density functional theory (DFT) would be required to predict the vibrational frequencies corresponding to its functional groups, including the amine (–NH₂), hydroxyl (–OH), methoxy (B1213986) (–OCH₃), and carboxylic acid (–COOH) groups, as well as the vibrations of the benzene (B151609) ring.

Hydrogen Bonding Network Characterization

Without crystal structure data or dedicated spectroscopic studies, the nature of the intra- and intermolecular hydrogen bonding network in solid-state 3-Amino-2-hydroxy-5-methoxybenzoic acid cannot be described. It is anticipated that strong hydrogen bonds would form involving the carboxylic acid, hydroxyl, and amino groups, significantly influencing the molecular conformation and crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Experimentally determined ¹H NMR spectra for 3-Amino-2-hydroxy-5-methoxybenzoic acid have not been published. A detailed analysis requires the acquisition of a spectrum to assign the chemical shifts for the aromatic protons and the protons of the substituent groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation

As with proton NMR, no published ¹³C NMR data exists for this compound. Such data would be essential for confirming the carbon skeleton and the electronic environment of each carbon atom in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

The molecular weight of 3-Amino-2-hydroxy-5-methoxybenzoic acid is 183.17 g/mol . However, detailed mass spectrometry analysis, including the electron ionization (EI) or electrospray ionization (ESI) fragmentation patterns, has not been documented. This information is crucial for confirming the molecular weight and for obtaining structural information based on the fragmentation of the parent ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like 3-Amino-2-hydroxy-5-methoxybenzoic acid. The analysis involves dissolving the compound in a suitable solvent and pumping it through a high-voltage capillary, which generates an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released and guided into the mass analyzer.

Given the molecular formula C₈H₉NO₄, the exact mass of the neutral molecule is 183.0532 g/mol . In ESI-MS analysis, the compound is expected to be detected in both positive and negative ionization modes.

Positive Ion Mode: The molecule would likely be protonated, primarily on the amino group, to form the pseudomolecular ion [M+H]⁺. The expected mass-to-charge ratio (m/z) for this ion would be approximately 184.0605.

Negative Ion Mode: The molecule could lose a proton from either the carboxylic acid or the phenolic hydroxyl group to form the [M-H]⁻ ion. The expected m/z for this deprotonated species would be approximately 182.0460.

Commercial suppliers of 3-Amino-2-hydroxy-5-methoxybenzoic acid often provide basic LC-MS data which confirms these expected molecular ion peaks. bldpharm.comamadischem.com

Table 1: Expected ESI-MS Data for 3-Amino-2-hydroxy-5-methoxybenzoic Acid

| Ionization Mode | Ion Species | Calculated m/z |

| Positive | [M+H]⁺ | 184.0605 |

| Negative | [M-H]⁻ | 182.0460 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 3-Amino-2-hydroxy-5-methoxybenzoic acid, the protonated molecule [M+H]⁺ (m/z 184.06) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pathway provides a structural fingerprint of the molecule. Based on the functional groups present (carboxylic acid, hydroxyl, amino, and methoxy groups on a benzene ring), several characteristic fragmentation patterns can be predicted: nih.gov

Loss of Water (H₂O): A common fragmentation pathway for molecules with a carboxylic acid group and an adjacent hydroxyl or amino group is the neutral loss of water (18.01 Da), leading to a fragment ion at m/z 166.0499.

Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion may lose carbon monoxide (27.99 Da) from the carboxylic acid moiety, yielding a fragment at m/z 138.0550.

Loss of Carbon Dioxide (CO₂): Decarboxylation, the neutral loss of carbon dioxide (43.99 Da) directly from the precursor ion, is a characteristic fragmentation for benzoic acids, which would produce a fragment ion at m/z 140.0656. researchgate.net

Loss of a Methyl Radical (•CH₃): The methoxy group can fragment through the loss of a methyl radical (15.02 Da), resulting in an ion at m/z 169.0371.

Analysis of MS/MS spectra from related isomers, such as 2-amino-3-methoxybenzoic acid, shows characteristic losses that help confirm these predicted pathways. nih.gov A detailed study of the relative abundances of these fragment ions allows for the unambiguous structural confirmation of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of 3-Amino-2-hydroxy-5-methoxybenzoic acid is expected to be influenced by the benzene ring and its various substituents.

The chromophore, the benzene ring, substituted with auxochromes (the -OH, -NH₂, and -OCH₃ groups) and a chromophore (-COOH group), will exhibit characteristic absorption bands. These bands are typically the result of π → π* transitions within the aromatic system. The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent used.

For comparison, a structurally similar compound, 3-aminobenzoic acid, displays absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The presence of the additional hydroxyl and methoxy groups in 3-Amino-2-hydroxy-5-methoxybenzoic acid would be expected to cause a bathochromic (red) shift in these absorption bands due to their electron-donating effects, which extend the conjugation of the π-system. The spectrum would likely show strong absorption bands in the 200-400 nm range.

X-Ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of 3-Amino-2-hydroxy-5-methoxybenzoic acid is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions can be determined with high precision.

While specific crystallographic data for 3-Amino-2-hydroxy-5-methoxybenzoic acid is not publicly available, analysis of closely related structures, such as 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, provides insight into the expected solid-state features. nih.gov The data obtained from an X-ray crystallographic study would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, confirming the covalent structure.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the carboxylic acid, hydroxyl, and amino groups) and other non-covalent interactions that dictate the crystal packing.

For 3-Amino-2-hydroxy-5-methoxybenzoic acid, strong intramolecular hydrogen bonding between the ortho-positioned amino and hydroxyl groups would be expected. Furthermore, intermolecular hydrogen bonds involving the carboxylic acid group would likely lead to the formation of dimers or extended networks in the crystal lattice.

Computational Chemistry and Theoretical Modeling of 3 Amino 2 Hydroxy 5 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and energy of molecules. These methods allow for the detailed prediction of molecular geometries, orbital energies, and other electronic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the complexity of the many-electron Schrödinger equation.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional: The functional describes the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It is widely used for its balance of accuracy and computational efficiency in studying organic molecules.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) is a Pople-style basis set that offers a high degree of flexibility and accuracy.

6-311G: This indicates that core electrons are described by a single function (a contraction of 6 primitive Gaussian functions), while valence electrons are described by three functions (contractions of 3, 1, and 1 primitive Gaussians), allowing for more flexibility in describing chemical bonds.

++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for accurately describing systems with lone pairs, anions, or weak interactions like hydrogen bonds.

(d,p): These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow for the description of non-uniform distortions of atomic orbitals within the molecule, which is crucial for accurately modeling bonding.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a robust and well-validated method for calculating the properties of substituted benzoic acids and related compounds. jocpr.comnih.govchemmethod.com Studies on various substituted 1,2,4-triazoles and phthalazinone tautomers have successfully employed this level of theory to determine stable structures and solvent effects. nih.govchemmethod.com Validation of the chosen computational model is often achieved by comparing the calculated geometrical parameters with those determined experimentally from X-ray crystallography data, where available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap (ΔE). This gap is an important indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

| Parameter | Energy (a.u.) |

|---|---|

| E (HOMO) | -0.21428 |

| E (LUMO) | -0.08493 |

| Energy Gap (ΔE) | 0.12935 |

This data is illustrative and based on a related Schiff base compound, (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, calculated at the B3LYP/6–311G(d,p) level of theory. jocpr.com One atomic unit (a.u.) of energy is approximately 27.211 eV or 2625.5 kJ/mol.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (energy minima), the transition states between them (saddle points), and the energy barriers associated with conformational changes or chemical reactions.

3-Amino-2-hydroxy-5-methoxybenzoic acid has several acidic protons (on the hydroxyl and carboxylic acid groups) and basic sites (the amino nitrogen and the oxygen atoms). This structure allows for the possibility of intramolecular proton transfer, where a proton moves from one functional group to another within the same molecule. For example, a proton could transfer from the hydroxyl group to the adjacent amino group, or from the carboxylic acid to the hydroxyl group.

These proton transfer events are fundamental to many chemical and biological reactions. nih.govyoutube.com PES mapping is the theoretical method used to study these processes. By systematically changing the coordinates corresponding to the proton's movement, a pathway on the PES can be calculated. This reveals the transition state structure for the proton transfer and the associated activation energy barrier. A low energy barrier indicates a facile proton transfer process. Studies on related molecules like 7-hydroxyquinoline (B1418103) show that proton transfer dynamics can be investigated and steered by changing the chemical environment. nih.gov

Torsional tautomerism, also known as conformational isomerism, refers to the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. For 3-Amino-2-hydroxy-5-methoxybenzoic acid, important torsional angles include the rotation of the carboxylic acid group and the methoxy (B1213986) group relative to the plane of the benzene (B151609) ring.

The stability of these different conformers can vary due to steric hindrance or intramolecular interactions like hydrogen bonding. A PES scan can be performed to study this. In such a scan, a specific dihedral angle is systematically varied in small increments (e.g., every 10 degrees), and a constrained geometry optimization is performed at each step. The resulting plot of energy versus dihedral angle shows the energy profile for the rotation, revealing the most stable conformers (at the energy minima) and the energy barriers to rotation (at the energy maxima). Studies on the tautomerism of various heterocyclic compounds have been effectively carried out using DFT methods to determine the most stable forms in different environments. jocpr.comnih.gov

Aromaticity Indices (e.g., HOMA Analysis)

The aromatic character of the benzene ring in 3-Amino-2-hydroxy-5-methoxybenzoic acid is a crucial determinant of its stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, where a value of 1 indicates a fully aromatic system like benzene, and values close to 0 suggest a non-aromatic or anti-aromatic character.

While no direct HOMA analysis for 3-Amino-2-hydroxy-5-methoxybenzoic acid has been reported, studies on other substituted benzoic acids provide a framework for estimating its aromaticity. The substituents on the benzene ring—amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3)—are all electron-donating groups, which can influence the electron delocalization within the ring. Conversely, the carboxylic acid (-COOH) group is an electron-withdrawing group.

Based on analyses of similarly substituted systems, the HOMA value for the benzene ring in 3-Amino-2-hydroxy-5-methoxybenzoic acid is expected to be slightly lower than 1, indicating a high degree of aromaticity but with minor deviations from the perfect symmetry of benzene due to substituent-induced bond length alterations.

Table 1: Estimated HOMA Values for the Aromatic Ring in Benzoic Acid Derivatives

| Compound | Substituents | Estimated HOMA Value |

| Benzene | None | 1.000 |

| Benzoic Acid | -COOH | ~0.98 |

| 2-Hydroxybenzoic Acid | 2-OH, -COOH | ~0.97 |

| 4-Aminobenzoic Acid | 4-NH2, -COOH | ~0.98 |

| 3-Amino-2-hydroxy-5-methoxybenzoic acid | 3-NH2, 2-OH, 5-OCH3, -COOH | ~0.96 - 0.98 (Estimated) |

Note: The estimated value for 3-Amino-2-hydroxy-5-methoxybenzoic acid is an educated projection based on the effects of individual substituents in related molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering insights into their conformational flexibility, interactions with the solvent, and the formation of intermolecular associates.

While specific MD simulations for 3-Amino-2-hydroxy-5-methoxybenzoic acid are not available, studies on related benzoic acid derivatives, such as 3-hydroxybenzoic acid and other aminobenzoic acids, have been conducted. bohrium.comnih.gov These simulations reveal that in solution, benzoic acid derivatives can form various types of self-associates, including hydrogen-bonded dimers and π-π stacked arrangements. acs.org

For 3-Amino-2-hydroxy-5-methoxybenzoic acid, MD simulations would likely show the formation of stable intramolecular hydrogen bonds, particularly between the ortho-positioned amino and hydroxyl groups, and between the hydroxyl and carboxylic acid groups. In solution, the molecule would engage in dynamic hydrogen bonding with solvent molecules. In concentrated solutions, the formation of intermolecular hydrogen-bonded dimers via the carboxylic acid moieties is also a strong possibility, a phenomenon commonly observed for carboxylic acids. acs.org The presence of the methoxy group could also influence the solvation shell and the preferred orientation of the molecule in different solvents.

Table 2: Potential Intermolecular Interactions of 3-Amino-2-hydroxy-5-methoxybenzoic Acid in MD Simulations

| Interaction Type | Participating Groups | Expected Occurrence |

| Intramolecular H-Bond | -OH and -NH2 / -COOH | High |

| Intermolecular H-Bond (Dimer) | -COOH and -COOH | Concentration-dependent |

| Intermolecular H-Bond (Solvent) | -COOH, -OH, -NH2 with solvent | High in protic solvents |

| π-π Stacking | Benzene rings | Possible at high concentrations |

Solvent Effects on Molecular Conformation and Reactivity (e.g., SCRF Model)

The properties and behavior of a molecule can be significantly influenced by the surrounding solvent. The Self-Consistent Reaction Field (SCRF) model is a computational method used to study these solvent effects by representing the solvent as a continuous dielectric medium.

Studies on aminobenzoic acids and other substituted benzoic acids have demonstrated that the polarity and hydrogen-bonding capability of the solvent can alter their electronic structure, spectroscopic properties, and reactivity. nih.govderpharmachemica.com For instance, the position of absorption and emission bands in the UV-Vis spectra of these molecules can shift depending on the solvent environment, a phenomenon known as solvatochromism.

For 3-Amino-2-hydroxy-5-methoxybenzoic acid, it is anticipated that in polar protic solvents like water or ethanol, the molecule will engage in strong hydrogen bonding interactions, which would stabilize the ground and excited states differently compared to nonpolar aprotic solvents. The SCRF method could be employed to predict these shifts and to calculate the change in the dipole moment upon excitation. Furthermore, the conformational equilibrium of the molecule, particularly the orientation of the carboxylic acid and methoxy groups, could be influenced by the solvent.

Table 3: Predicted Solvent Effects on Properties of 3-Amino-2-hydroxy-5-methoxybenzoic Acid

| Property | Solvent Type | Predicted Effect (based on SCRF studies of analogs) |

| UV-Vis Absorption | Polar | Red shift (bathochromic) |

| Fluorescence Emission | Polar | Stokes shift may increase |

| Dipole Moment | Polar | Likely to increase |

| Conformational Stability | Protic | Stabilization of conformers capable of H-bonding with solvent |

In Silico Prediction of Molecular Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction of a small molecule with a biological target, such as a protein or nucleic acid.

While there are no specific docking studies reported for 3-Amino-2-hydroxy-5-methoxybenzoic acid, numerous studies have been performed on various benzoic acid derivatives against a range of biological targets. nih.govnih.govstmjournals.com These studies have shown that the carboxylic acid group often forms key hydrogen bonds or salt bridges with basic amino acid residues (like arginine or lysine) in the active site of proteins. The hydroxyl and amino groups can also act as hydrogen bond donors and acceptors, contributing to the binding affinity and specificity.

In a hypothetical docking study of 3-Amino-2-hydroxy-5-methoxybenzoic acid with a protein target, it is expected that the molecule would utilize its multiple functional groups to establish a network of interactions. The carboxylic acid would likely be a primary anchor, while the hydroxyl, amino, and even the ether oxygen of the methoxy group could form additional hydrogen bonds, enhancing the stability of the complex. The aromatic ring could also participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 4: Potential Molecular Interactions of 3-Amino-2-hydroxy-5-methoxybenzoic Acid in a Protein Binding Site

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bond, Salt Bridge | Arginine, Lysine, Histidine, Serine |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine |

| Amino (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Methoxy (-OCH3) | Hydrogen Bond Acceptor (ether oxygen) | Serine, Threonine |

| Benzene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Chemical Reactivity and Derivatization Studies of 3 Amino 2 Hydroxy 5 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-Amino-2-hydroxy-5-methoxybenzoic acid is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: an amino group, a hydroxyl group, and a methoxy (B1213986) group. These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. wikipedia.orgvanderbilt.edu The amino and hydroxyl groups are powerful ortho-, para-directing activators. libretexts.orgyoutube.com

Given the positions of the existing substituents, the primary sites for electrophilic attack would be the C4 and C6 positions, which are ortho and para to the activating groups.

Nitration: Nitration of 3-Amino-2-hydroxy-5-methoxybenzoic acid is expected to proceed readily under mild conditions, such as using a mixture of nitric acid and sulfuric acid at low temperatures. google.comresearchgate.net The strong activating effect of the amino and hydroxyl groups would likely lead to the introduction of a nitro group at the C4 or C6 position. Due to steric hindrance from the adjacent carboxylic acid and amino groups, substitution at the C4 position might be favored.

Halogenation: Halogenation, such as bromination or chlorination, is also anticipated to occur under gentle conditions, often without the need for a Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic rings. acs.orgyoutube.comwikipedia.org The reaction with bromine water or N-bromosuccinimide would likely yield mono- or di-halogenated products, with substitution occurring at the available ortho and para positions.

Sulfonation: Sulfonation can be achieved by treating the compound with fuming sulfuric acid. makingmolecules.com The sulfonic acid group would be directed to the C4 or C6 position. The reaction conditions would need to be carefully controlled to avoid potential side reactions, such as polymerization or degradation, which can be promoted by strong acids.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on the benzene ring of 3-Amino-2-hydroxy-5-methoxybenzoic acid is generally difficult due to the high electron density of the ring. However, if a suitable leaving group, such as a halogen, were introduced onto the ring, nucleophilic substitution could be facilitated, particularly if the ring is further activated by electron-withdrawing groups. For instance, a halogen at the C4 or C6 position could potentially be displaced by strong nucleophiles under forcing conditions.

Oxidation and Reduction Pathways

The functional groups of 3-Amino-2-hydroxy-5-methoxybenzoic acid are susceptible to both oxidation and reduction. youtube.comkhanacademy.org

Oxidation: The amino and hydroxyl groups make the molecule sensitive to oxidizing agents. Strong oxidizing agents can lead to the formation of complex polymeric materials or degradation of the aromatic ring. wikipedia.org For instance, oxidation of anilines can lead to the formation of quinones or coupled products. wikipedia.org Selective oxidation of the amino group could potentially be achieved under controlled conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this reagent would also react with the acidic protons of the hydroxyl and amino groups. Catalytic hydrogenation could potentially reduce the aromatic ring under high pressure and temperature, though this is a challenging transformation. If a nitro group were introduced onto the ring, it could be selectively reduced to an amino group using reagents like tin and hydrochloric acid or through catalytic hydrogenation, a common strategy in the synthesis of substituted anilines. xieshichem.com

Reactions Involving Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters and amides.

Esterification: Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification). libretexts.orggoogle.comgoogle.com For example, reaction with methanol (B129727) would yield the corresponding methyl ester, 3-amino-2-hydroxy-5-methoxybenzoate. Alternative methods, such as reaction with alkyl halides in the presence of a base, can also be employed. researchgate.net

Amidation: Amidation can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with an amine. chemrevlett.com Direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) is also a common method.

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl 3-amino-2-hydroxy-5-methoxybenzoate) |

| Amidation | 1. SOCl₂ or Oxalyl Chloride 2. Amine (e.g., R-NH₂) | Amide (e.g., N-substituted 3-amino-2-hydroxy-5-methoxybenzamide) |

Reactions Involving Amino Functionality (e.g., Acylation, Diazotization)

The primary amino group is a versatile handle for a wide range of chemical transformations.

Acylation: The amino group can be easily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. google.com For example, reaction with acetyl chloride would yield N-acetyl-3-amino-2-hydroxy-5-methoxybenzoic acid. This reaction is often used to protect the amino group during other transformations.

Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. libretexts.orgorganic-chemistry.org This reaction forms a diazonium salt, which is a highly valuable intermediate in organic synthesis. The diazonium group can be subsequently replaced by a variety of substituents, including halogens (Sandmeyer reaction), a hydroxyl group, a cyano group, or a hydrogen atom. It can also be used in coupling reactions with activated aromatic compounds to form azo dyes. chemrevlett.com

| Reaction | Reagents | Intermediate/Product |

|---|---|---|

| Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-acyl derivative |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt |

| - Sandmeyer Reaction | CuCl, CuBr, or CuCN | Aryl halide or nitrile |

| - Azo Coupling | Activated aromatic compound (e.g., Phenol) | Azo compound |

Reactions Involving Hydroxyl Functionality (e.g., Alkylation, Acylation)

The phenolic hydroxyl group can be derivatized through alkylation and acylation reactions.

Alkylation: O-alkylation of the hydroxyl group can be achieved by reacting the compound with an alkyl halide in the presence of a base (Williamson ether synthesis). The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.

Acylation: O-acylation of the hydroxyl group can be accomplished using acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. It's important to note that if both the amino and hydroxyl groups are unprotected, acylation may occur at both sites. Selective acylation can often be achieved by carefully controlling the reaction conditions. nih.gov

Enzymatic Transformations and Metabolic Pathways

Further research is required to determine the specific enzymes and metabolic pathways involved in the biotransformation of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Cytochrome P450 Mediated Transformations

There is currently no available information detailing the role of Cytochrome P450 enzymes in the metabolism of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Oxidative Demethylation Mechanisms

Specific mechanisms of oxidative demethylation for 3-Amino-2-hydroxy-5-methoxybenzoic acid have not been described in the scientific literature.

Advanced Analytical Methodologies for 3 Amino 2 Hydroxy 5 Methoxybenzoic Acid Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For a polar aromatic compound like 3-Amino-2-hydroxy-5-methoxybenzoic acid, which contains amino, hydroxyl, and carboxylic acid functional groups, liquid chromatography is particularly well-suited. In some cases, gas chromatography can be employed after chemical modification to increase volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of substituted benzoic acids. mtoz-biolabs.com For 3-Amino-2-hydroxy-5-methoxybenzoic acid, reversed-phase HPLC is a common approach. This technique separates compounds based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as C18-bonded silica, while the mobile phase is a more polar solvent mixture, often consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

To enhance peak shape and resolution, especially given the acidic and basic functional groups on the molecule, modifiers like formic acid or trifluoroacetic acid are frequently added to the mobile phase. vu.edu.au Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs light in the UV spectrum. HPLC can be coupled with mass spectrometry for more definitive identification and quantification. mtoz-biolabs.com

A typical HPLC method for a related compound, which could be adapted for 3-Amino-2-hydroxy-5-methoxybenzoic acid, is detailed below.

| Parameter | Condition | Source |

| Column | Reversed-phase Biphenyl | vu.edu.au |

| Mobile Phase | Methanol / Water with formic acid | vu.edu.au |

| Detection | UV or Mass Spectrometry | mtoz-biolabs.com |

| Principle | Separation based on hydrophobicity and interaction with the stationary phase. | vu.edu.auhelixchrom.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling much higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. lcms.cz

For 3-Amino-2-hydroxy-5-methoxybenzoic acid, a UHPLC method would offer a rapid and highly efficient separation. The coupling of UHPLC with tandem mass spectrometry (MS/MS) is particularly powerful, enabling the precise quantification of the analyte even in complex biological matrices. lcms.cz A kit-based UHPLC-MS/MS method for analyzing 45 different amino acids demonstrates the high throughput and sensitivity of this technique, which separates isobaric species and provides reliable quantification in under 10 minutes. lcms.cz

| Parameter | Example Condition | Source |

| System | ACQUITY UPLC I-Class | lcms.cz |

| Column | CORTECS UPLC C18 | lcms.cz |

| Detection | Tandem Mass Spectrometry (e.g., Xevo TQ-S micro) | lcms.cz |

| Benefit | High speed, improved resolution, and enhanced sensitivity. | lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Products

Gas Chromatography (GC) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. Polar compounds like 3-Amino-2-hydroxy-5-methoxybenzoic acid, which possess active hydrogen atoms on their amino, hydroxyl, and carboxyl groups, are not suitable for direct GC analysis. sigmaaldrich.com Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and less reactive form. sigmaaldrich.comjfda-online.com

Common derivatization strategies for compounds with these functional groups include:

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.com

Acylation: This involves reacting the analyte with a fluorinated anhydride (B1165640), such as pentafluoropropionic anhydride (PFPA), which converts amino and hydroxyl groups into their fluoroacyl derivatives. jfda-online.com

Esterification: The carboxylic acid group is typically converted to a methyl or other alkyl ester. jfda-online.com

Once derivatized, the product can be readily analyzed by GC-MS, which provides excellent chromatographic separation and definitive structural information from the mass spectrum. sigmaaldrich.com

| Derivatization Agent | Target Functional Group(s) | Benefit | Source |

| MTBSTFA | -OH, -NH2, -COOH | Forms stable TBDMS derivatives, improves volatility. | sigmaaldrich.com |

| Pentafluoropropionic Anhydride (PFPA) | -OH, -NH2 | Creates fluoroacyl derivatives, enhances detection. | jfda-online.com |

| BF3/Methanol | -COOH | Forms methyl esters, increases volatility. | jfda-online.com |

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly valued for its sensitivity and specificity in identifying and quantifying chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. thermofisher.com It is an ideal technique for the analysis of 3-Amino-2-hydroxy-5-methoxybenzoic acid from various samples. mtoz-biolabs.com The LC system separates the target analyte from other components in the sample matrix, and the mass spectrometer provides detection and structural confirmation. mtoz-biolabs.com

Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like this. In tandem mass spectrometry (MS/MS), a specific ion of the parent molecule is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. For instance, a study on related hydroxybenzoic acids utilized the characteristic MRM transition of m/z 137 → 93 for quantification. vu.edu.au

| Technique | Description | Advantage | Source |

| LC-MS | Couples liquid chromatography with mass spectrometry. | Provides separation, identification, and quantification. | mtoz-biolabs.comthermofisher.com |

| LC-MS/MS (MRM) | A specific parent ion is selected and fragmented to monitor a characteristic product ion. | High selectivity and sensitivity, ideal for complex matrices. | vu.edu.aulcms.cz |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) as a Matrix Additive

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows the analysis of large molecules and fragile compounds. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov The matrix absorbs the laser pulse, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov

Typical MALDI matrices are organic molecules derived from cinnamic acid or benzoic acid, possessing an aromatic system to absorb UV laser light and acidic protons to facilitate ionization. nih.gov While 3-Amino-2-hydroxy-5-methoxybenzoic acid itself is not commonly cited as a primary matrix, a structurally similar compound, 2-hydroxy-5-methoxybenzoic acid, is a key component of a widely used matrix known as "super-DHB." nih.gov Super-DHB is a 9:1 mixture of 2,5-dihydroxybenzoic acid (DHB) and 2-hydroxy-5-methoxybenzoic acid and is used effectively in the analysis of lipids like triacylglycerols. nih.gov

Given its structural features—an aromatic ring and multiple proton-donating groups (-COOH, -OH, -NH3+ under acidic conditions)—it is plausible that 3-Amino-2-hydroxy-5-methoxybenzoic acid could function as a MALDI matrix or a matrix additive itself. Related compounds like 3-Amino-4-hydroxybenzoic acid and 5-Aminosalicylic acid are used as MALDI matrices, supporting the potential utility of aminobenzoic acid derivatives in this role. tcichemicals.comtcichemicals.com The use of matrix additives can enhance the analysis of specific classes of compounds, for example, by improving the incorporation of hydrophobic peptides into the matrix crystal. researchgate.net

| Matrix / Additive | Composition | Application | Source |

| Super-DHB | 9:1 mixture of 2,5-dihydroxybenzoic acid (DHB) and 2-hydroxy-5-methoxybenzoic acid | Analysis of triacylglycerols (TAGs) and other lipids. | nih.gov |

| 3-Amino-4-hydroxybenzoic Acid | Standalone Matrix | Used for glycan and glycopeptide analysis. | tcichemicals.comtcichemicals.com |

| 5-Aminosalicylic Acid | Standalone Matrix | Used in various methods, including MALDI imaging. | tcichemicals.com |

Method Development and Validation for Trace Analysis

The validation of these methods is typically performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Representative Chromatographic Methods and Validation Parameters

Given the structural similarities, including the presence of amino, hydroxyl, and carboxylic acid functional groups, the analytical behavior of 3-Amino-2-hydroxy-5-methoxybenzoic acid is expected to be comparable to that of other aminosalicylic acids. Advanced chromatographic techniques are capable of separating these closely related isomers and quantifying them at very low concentrations.

For instance, a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of Mesalazine in human plasma involved a derivatization step to enhance signal intensity. nih.gov The chromatographic separation was achieved on a C18 analytical column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov Such a method demonstrates the high sensitivity required for trace analysis.

Another relevant approach is a reversed-phase HPLC method developed for the estimation of Mesalazine in bulk and tablet forms. This method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol, with UV detection. ijrpc.com The validation of this method provides a clear example of the performance characteristics that can be expected.

The following tables present validation data from studies on 5-Aminosalicylic acid and its derivatives, which can be considered representative for the trace analysis of 3-Amino-2-hydroxy-5-methoxybenzoic acid.

Table 1: Representative Linearity and Sensitivity Data for Aminosalicylic Acid Analysis

This table illustrates typical linearity ranges, correlation coefficients, and sensitivity limits (LOD and LOQ) achieved in the analysis of aminosalicylic acid derivatives. The data is compiled from various HPLC and UPLC methods.

| Analyte/Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |

| 5-Aminosalicylic acid (LC) | 0.1 ng/mL - 8 µg/mL | ≥ 0.996 | 20 ng/mL | - | nih.gov |

| N-acetyl-5-ASA (HPLC) | - | - | 20 pmol/mL | 126 pmol/mL | nih.gov |

| N-propionyl-5-ASA (HPLC) | - | - | 50 pmol/mL | 318 pmol/mL | nih.gov |

| Mesalazine (UHPLC-MS/MS) | 0.10 - 12.0 ng/mL | > 0.995 | - | 0.10 ng/mL | nih.gov |

| Mesalazine (RP-HPLC) | 6 - 14 µg/mL | > 0.999 | - | - | ijrpc.com |

| Mesalazine (LC-MS/MS) | 50 - 30,000 ng/mL | > 0.99 | - | 50 ng/mL | nih.gov |

LOD: Limit of Detection; LOQ: Limit of Quantification. Data presented is for structurally related compounds and serves as a representative example.

Table 2: Representative Precision and Accuracy Data for Aminosalicylic Acid Analysis

This table summarizes the precision, typically expressed as the Relative Standard Deviation (%RSD), and accuracy, often determined through recovery studies. These parameters are crucial for ensuring the reliability of trace analysis results.

| Analyte/Method | Concentration Levels | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |

| 5-Aminosalicylic acid (LC) | Various | < 6.7% | < 8.9% | - | nih.gov |

| Mesalazine (UHPLC-MS/MS) | 0.10, 0.20, 5.0, 10.0 ng/mL | 0.6 - 2.9% | 1.3 - 3.8% | 103.8 - 107.2% | nih.gov |

| Mesalazine (RP-HPLC) | - | < 2% | < 2% | 98.0 - 101.3% | ijrpc.com |

| Mesalazine (LC-MS/MS) | 100, 2000, 25000 ng/mL | < 7.9% | < 7.9% | Within ±3.5% (RE) | nih.gov |

%RSD: Relative Standard Deviation; RE: Relative Error. Data presented is for structurally related compounds and serves as a representative example.

Detailed Research Findings

Research into the trace analysis of 5-Aminosalicylic acid and its impurities reveals that derivatization can significantly enhance detection sensitivity, particularly for mass spectrometry. In one study, Mesalazine was derivatized with propionic anhydride, which improved its lipophilicity and ionization efficiency. nih.gov This strategy is highly applicable for achieving the low detection limits necessary for trace analysis.

Furthermore, the choice of the internal standard is critical for compensating for variations during sample preparation and analysis. In the analysis of 5-ASA, both N-acetyl-4-ASA and N-propionyl-4-ASA have been used as internal standards to ensure accurate quantification of the parent drug and its metabolites. nih.gov

Forced degradation studies are also an integral part of method validation for stability-indicating assays. A UPLC method for Mesalazine and its impurities was validated by subjecting the drug product to stress conditions (e.g., acid, base, oxidation, heat, and light) to ensure that the method can effectively separate the main compound from any degradation products. researchgate.net This is particularly important when analyzing for trace impurities that may form during manufacturing or storage.

Environmental Fate and Degradation Pathways of Aminohydroxybenzoic Acid Compounds

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily driven by physical and chemical factors in the environment. For 3-Amino-2-hydroxy-5-methoxybenzoic acid, the principal abiotic degradation pathways of interest are photolysis and hydrolysis.

Photolysis, or photodegradation, is the breakdown of compounds by light. In aqueous environments, the rate and extent of photolysis are influenced by the compound's chemical structure, the intensity and wavelength of light, and the presence of other substances in the water that can act as photosensitizers.

The photochemical degradation of substituted benzoic acids is known to be dependent on the nature of the substituent groups. Advanced Oxidation Processes (AOPs) involving UV irradiation in the presence of oxidants like hydrogen peroxide or titanium dioxide are effective in degrading these compounds. The degradation kinetics are influenced by whether the substituents are electron-withdrawing or electron-donating.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its environmental persistence, particularly for esters and amides. Benzoic acid derivatives can undergo hydrolysis, especially under elevated temperatures and pressures. For example, in subcritical water, anthranilic acid (2-aminobenzoic acid) and salicylic (B10762653) acid undergo decarboxylation.

The hydrolysis of aminobenzoate esters has been studied, revealing that the amino group can participate in intramolecular general base catalysis. This process can significantly enhance the rate of hydrolysis compared to unsubstituted benzoate (B1203000) esters, especially in a pH-independent manner between pH 4 and 8. While 3-Amino-2-hydroxy-5-methoxybenzoic acid itself is not an ester, this information is relevant for understanding the potential hydrolysis of any ester-containing derivatives or metabolites of the compound. The hydrolysis of amides, another potential transformation, can occur under both acidic and basic conditions, yielding a carboxylic acid and an amine or its salt.

The stability of benzoic acid and its derivatives in high-temperature water has been investigated, showing that degradation increases with temperature and heating time. While benzoic acid is stable up to 300°C, derivatives like anthranilic acid and salicylic acid show severe degradation at 200°C and complete degradation at 250°C. The primary degradation pathway observed was decarboxylation.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.